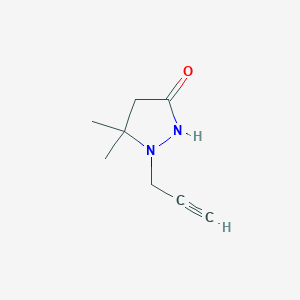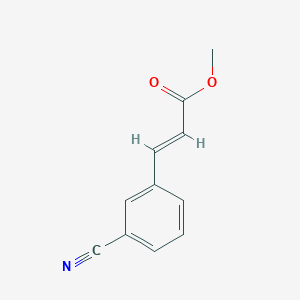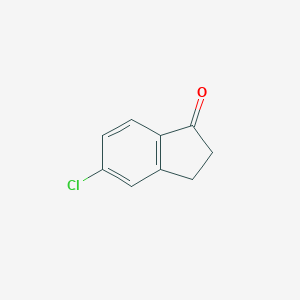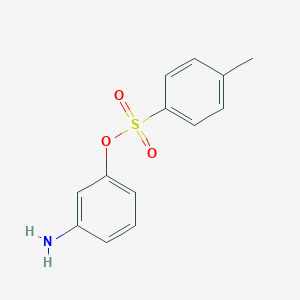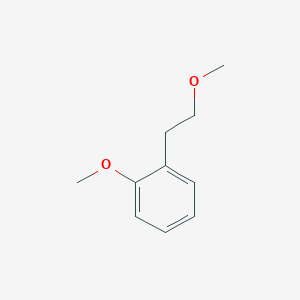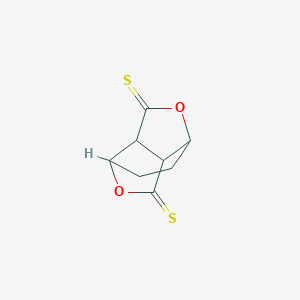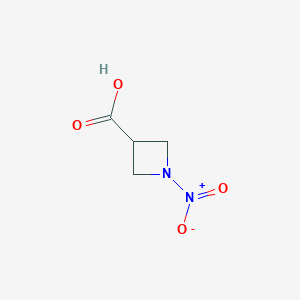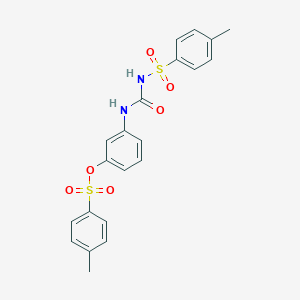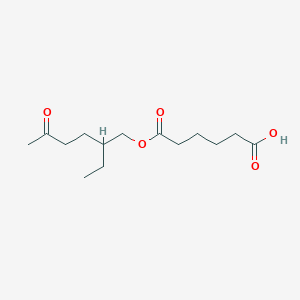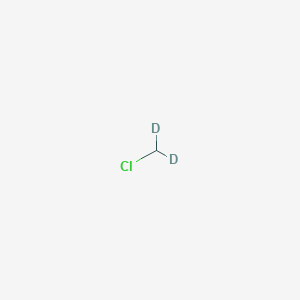
Chloro(dideuterio)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dideuterio)methane (CDM) is a colorless gas with a molecular formula of CHDCl. It is a deuterated analog of chloromethane, which is widely used as a solvent and reagent in various chemical reactions. CDM is a potential candidate for use in many scientific research applications, including NMR spectroscopy, drug discovery, and environmental studies.
Wirkmechanismus
Chloro(dideuterio)methane is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a carbocation intermediate, which can undergo further reactions with nucleophiles or elimination to form an alkene. The reactivity of Chloro(dideuterio)methane can be modulated by changing the reaction conditions, such as temperature, pH, and solvent.
Biochemische Und Physiologische Effekte
Chloro(dideuterio)methane has been shown to have cytotoxic and genotoxic effects on various cell lines, including human lymphocytes and Chinese hamster ovary cells. The mechanism of cytotoxicity is thought to be related to the formation of DNA adducts and the inhibition of DNA repair enzymes. Chloro(dideuterio)methane has also been shown to induce oxidative stress and apoptosis in cells. However, the physiological effects of Chloro(dideuterio)methane on humans are not well understood, and further studies are needed to evaluate its toxicity and potential health risks.
Vorteile Und Einschränkungen Für Laborexperimente
Chloro(dideuterio)methane has several advantages over other deuterated solvents, such as deuterated dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3). Chloro(dideuterio)methane has a lower boiling point and higher vapor pressure, which makes it easier to handle and evaporate. Chloro(dideuterio)methane is also less toxic and less expensive than other deuterated solvents. However, Chloro(dideuterio)methane has some limitations for lab experiments, such as its low solubility in water and its reactivity with some nucleophiles. Researchers should carefully consider the properties of Chloro(dideuterio)methane and choose the appropriate solvent for their experiments.
Zukünftige Richtungen
Chloro(dideuterio)methane has great potential for use in many scientific research applications, and there are several future directions that can be explored. One possible direction is the development of new synthesis methods for Chloro(dideuterio)methane with higher yield and purity. Another direction is the optimization of the reaction conditions for nucleophilic substitution reactions with Chloro(dideuterio)methane to improve the selectivity and efficiency of the reaction. Additionally, Chloro(dideuterio)methane can be used as a tool to study the mechanism of action of drugs and toxins that form DNA adducts. Finally, Chloro(dideuterio)methane can be used in environmental studies to investigate the fate and transport of pollutants in the environment.
Synthesemethoden
Chloro(dideuterio)methane can be synthesized by reacting CD4 with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the yield of Chloro(dideuterio)methane can be improved by using a high-pressure reactor and optimizing the reaction conditions. The purity of Chloro(dideuterio)methane can be further improved by distillation and gas chromatography.
Wissenschaftliche Forschungsanwendungen
Chloro(dideuterio)methane has been widely used in scientific research as a deuterated solvent for NMR spectroscopy. Deuterium labeling can provide valuable information about the structure and dynamics of molecules, especially in the field of drug discovery. Chloro(dideuterio)methane can also be used as a reagent in organic synthesis, such as the preparation of deuterated alcohols and amines. Additionally, Chloro(dideuterio)methane has been used as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment.
Eigenschaften
CAS-Nummer |
1665-01-6 |
|---|---|
Produktname |
Chloro(dideuterio)methane |
Molekularformel |
CH3Cl |
Molekulargewicht |
52.5 g/mol |
IUPAC-Name |
chloro(dideuterio)methane |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1D2 |
InChI-Schlüssel |
NEHMKBQYUWJMIP-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])Cl |
SMILES |
CCl |
Kanonische SMILES |
CCl |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
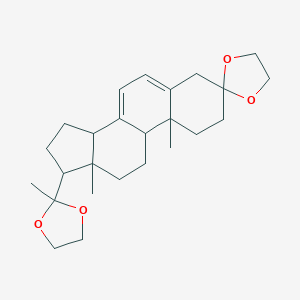
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
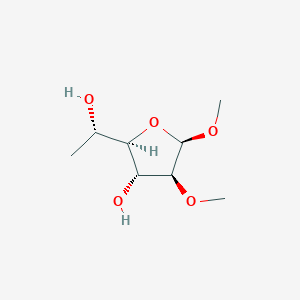
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
